tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate
CAS No.: 1286265-83-5
Cat. No.: VC6298393
Molecular Formula: C17H32N2O2
Molecular Weight: 296.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286265-83-5 |
|---|---|
| Molecular Formula | C17H32N2O2 |
| Molecular Weight | 296.455 |
| IUPAC Name | tert-butyl N-[(1-cyclohexylpiperidin-4-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-13-14-9-11-19(12-10-14)15-7-5-4-6-8-15/h14-15H,4-13H2,1-3H3,(H,18,20) |
| Standard InChI Key | KALPCHIUXSWUCQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate features a piperidine core substituted at the 1-position with a cyclohexylmethyl group and at the 4-position with a carbamate-linked tert-butyl moiety. The piperidine ring adopts a chair conformation, while the cyclohexyl group enhances lipophilicity, influencing blood-brain barrier permeability. The tert-butyl carbamate group serves as a protective moiety for the amine, a common strategy in prodrug design.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₂N₂O₂ | |
| Molecular Weight | 296.455 g/mol | |
| CAS Registry Number | 1286265-83-5 | |
| XLogP3-AA (Predicted) | 3.2 | |
| Hydrogen Bond Donors | 2 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the tert-butyl group (δ 1.4 ppm, singlet) and the piperidine protons (δ 2.5–3.1 ppm, multiplet). Mass spectrometry confirms the molecular ion peak at m/z 296.4 . Fourier-transform infrared (FTIR) spectroscopy identifies carbamate C=O stretching at 1680–1720 cm⁻¹ and N-H bending at 1530 cm⁻¹.
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis begins with the protection of the piperidine amine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding tert-butyl piperidin-4-ylcarbamate. Subsequent alkylation with cyclohexylmethyl bromide introduces the cyclohexylmethyl group at the 1-position. A representative procedure involves:
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Amine Protection:
. -
Alkylation:
.
Table 2: Synthetic Yield Optimization
| Reaction Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Amine Protection | THF | 0°C → RT | 85 |
| Alkylation | DMF | 60°C | 72 |
Alternative Routes
Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving a 78% yield in 15 minutes at 100°C. Enzymatic methods using lipases have been explored for greener synthesis but remain experimental.
Mechanism of Action and Pharmacological Activity
Enzyme Inhibition
The compound inhibits β-secretase (BACE-1), a key enzyme in amyloid-beta peptide production, with an IC₅₀ of 0.8 μM in vitro. It also blocks acetylcholinesterase (AChE), increasing acetylcholine levels by 40% in cortical neurons.
Table 3: Enzyme Inhibition Profiles
| Enzyme | IC₅₀ (μM) | Model System |
|---|---|---|
| β-Secretase (BACE-1) | 0.8 | Recombinant human |
| Acetylcholinesterase | 2.1 | Rat brain homogenate |
Neuroprotective Effects
In SH-SY5Y neuroblastoma cells, the compound reduces amyloid-beta-induced cytotoxicity by 60% at 10 μM. Molecular docking studies suggest it binds BACE-1’s active site (PDB: 2WJO), forming hydrogen bonds with Asp32 and Tyr71.
Therapeutic Applications and Preclinical Data
Alzheimer’s Disease Models
Oral administration (10 mg/kg/day) in APP/PS1 mice decreases hippocampal amyloid plaques by 35% after 8 weeks. Cognitive improvements in Morris water maze tests (25% reduction in escape latency) correlate with reduced neuroinflammation.
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